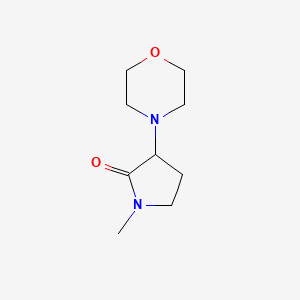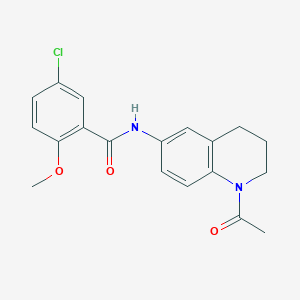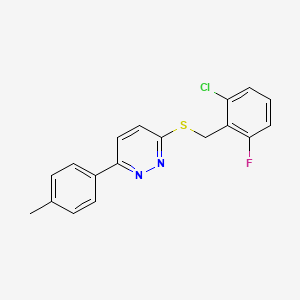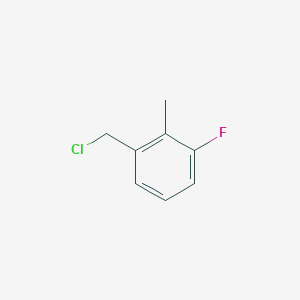![molecular formula C11H12ClF3N2 B2505602 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride CAS No. 2044744-71-8](/img/structure/B2505602.png)
2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride" is a derivative of indole, which is a structure of interest in the field of organic chemistry due to its presence in many biologically active molecules. The trifluoromethyl group attached to the indole ring can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of compounds related to "this compound" can involve catalytic processes. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, which could be a relevant method for synthesizing amine derivatives of indole . The ortho-substituent on the boronic acid is crucial for preventing amine coordination, which accelerates amidation, a reaction potentially useful for the synthesis of peptides that could include indole-based structures.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR (1H, 13C, and 15N), and X-ray diffraction analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups, such as the trifluoromethyl group, which can influence the electronic distribution and reactivity of the indole core.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, the synthesis of 2-hydroxyethylamines and 1-R-indol-3-ylsulfanylacetic acids involves the reaction of (2-hydroxyethyl)amines with indol-3-ylsulfanylacetic acids . This suggests that the amine group in "this compound" could also participate in similar reactions, potentially leading to the formation of ionic liquids or other compounds with immunoactive properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by substituents on the indole ring. The trifluoromethyl group is known to be electron-withdrawing, which can affect the acidity of adjacent hydrogens, the compound's overall polarity, and its ability to participate in hydrogen bonding. These properties are important when considering the solubility, stability, and reactivity of the compound in different environments.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride and its derivatives have been explored for their antibacterial properties. For instance, Prasad (2021) synthesized a series of novel derivatives and evaluated their antibacterial activity. These compounds were characterized using analytical spectral techniques like 1H NMR and LCMS (Prasad, 2021).
Chemical Synthesis and Structural Evaluation
Several studies have focused on the synthesis of derivatives and related compounds. Gong and Kato (2001) discussed the electrophilic substitution of indole with trifluoroacetaldehyde hemiaminals, a process relevant in the formation of 1-(indol-3-yl)-2,2,2-trifluoroethylamines. This research contributes to understanding the chemical properties and synthesis techniques of related compounds (Gong & Kato, 2001). Additionally, Shtamburg et al. (2018) reported on the synthesis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their rearrangement, providing insights into the structural characteristics of such compounds (Shtamburg et al., 2018).
Catalytic and Synthetic Applications
The compound and its derivatives have been used in various catalytic and synthetic applications. For example, Sakai et al. (2003) demonstrated the aminomethylation of indole with an N-silyl-N,O-acetal catalyzed by metal triflates, which is relevant for the synthesis of aromatic primary amines (Sakai et al., 2003). Dong et al. (2010) developed a selective protocol for the synthesis of 1-substituted 2-(trifluoromethyl)indoles, which highlights the versatility of this compound in chemical synthesis (Dong et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride” are currently unknown. The compound is a derivative of indole, a heterocyclic compound that is known to interact with multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of this compound with its potential targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given the broad range of activities associated with indole derivatives , it is likely that this compound could influence multiple pathways
Result of Action
As an indole derivative, it may exhibit a range of biological activities , but the specific effects of this compound are yet to be determined.
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2.ClH/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10;/h1-4,16H,5-6,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKBEJQNTNEAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2044744-71-8 |
Source


|
| Record name | 2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2505519.png)




![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)
![N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2505533.png)
![(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol](/img/structure/B2505534.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea](/img/structure/B2505536.png)


![Ethyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2505540.png)

![N-(2-carbamoylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide](/img/structure/B2505542.png)